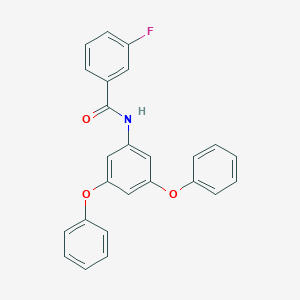![molecular formula C14H11BrClNO2 B390207 4-Bromo-2-{[(4-chlorophényl)imino]méthyl}-6-méthoxyphénol CAS No. 338417-07-5](/img/structure/B390207.png)
4-Bromo-2-{[(4-chlorophényl)imino]méthyl}-6-méthoxyphénol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenol: is an organic compound with the molecular formula C14H11BrClNO2. This compound is characterized by the presence of a bromine atom at the 4th position, a chlorophenyl group attached to an imino group at the 2nd position, and a methoxy group at the 6th position on a phenol ring. It is a solid compound with a molecular weight of 340.6 g/mol .
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a precursor in the synthesis of heterocyclic compounds.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Potential use in the development of new pharmaceuticals due to its unique structural features.
Industry:
- Utilized in the production of dyes and pigments.
- Employed in the synthesis of specialty chemicals for various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenol typically involves the following steps:
Formation of the imine: The reaction between 4-chloroaniline and 2-hydroxy-3-methoxybenzaldehyde in the presence of an acid catalyst forms the imine intermediate.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The phenolic group can undergo oxidation reactions to form quinones.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenol is not fully understood, but it is believed to interact with biological targets through its phenolic and imine groups. These functional groups can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The bromine and chlorine atoms may also contribute to its binding affinity and specificity for certain molecular targets .
Comparaison Avec Des Composés Similaires
4-Bromo-2-chlorophenol: Similar structure but lacks the imine and methoxy groups.
4-Bromo-2-{[(3-chlorophenyl)imino]methyl}-6-methoxyphenol: Similar structure but with a different position of the chlorine atom on the phenyl ring.
Uniqueness:
- The presence of both bromine and chlorine atoms, along with the imine and methoxy groups, makes 4-Bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenol unique in its chemical reactivity and potential biological activity. These functional groups provide multiple sites for chemical modification and interaction with biological targets, enhancing its versatility in scientific research and industrial applications .
Propriétés
IUPAC Name |
4-bromo-2-[(4-chlorophenyl)iminomethyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO2/c1-19-13-7-10(15)6-9(14(13)18)8-17-12-4-2-11(16)3-5-12/h2-8,18H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTVWKZCCRIMON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NC2=CC=C(C=C2)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(3-methylphenoxy)-5-nitrophenyl]propanamide](/img/structure/B390125.png)
![2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-[phenyl(1-piperidinyl)methylene]heptanamide](/img/structure/B390126.png)
![4-bromo-N-[3-[(4-bromobenzoyl)amino]-5-(4-hydroxyphenoxy)phenyl]benzamide](/img/structure/B390129.png)
![N'-[1-(4-isopropylphenyl)ethylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B390133.png)

![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[4-(pentyloxy)phenyl]acetamide](/img/structure/B390135.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B390136.png)
![N'-benzylidene-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B390138.png)
![2-[(E)-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B390140.png)
![methyl N'-[(Z)-pyridin-2-ylmethylideneamino]carbamimidothioate](/img/structure/B390141.png)
![N-(5-bromo-2-pyridinyl)-2,2-difluoro-2-{1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy}acetamide](/img/structure/B390143.png)
![N'-[4-(methylanilino)benzylidene]-4-phenylbutanohydrazide](/img/structure/B390144.png)


